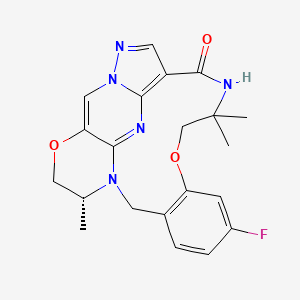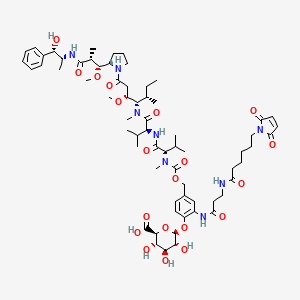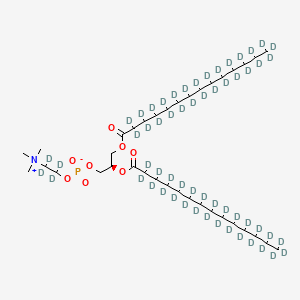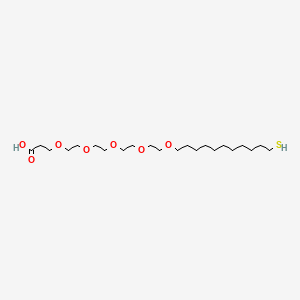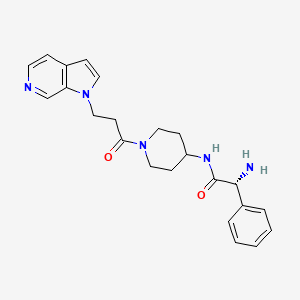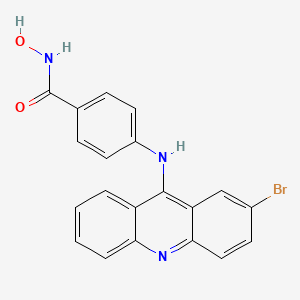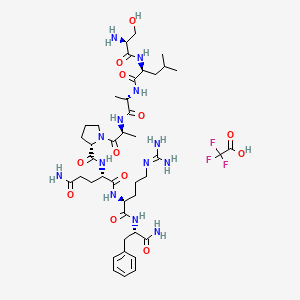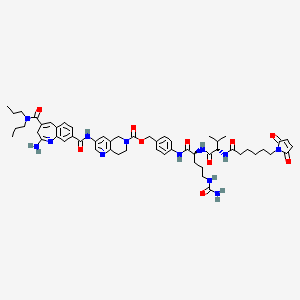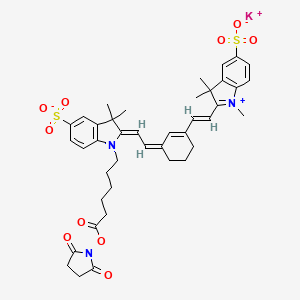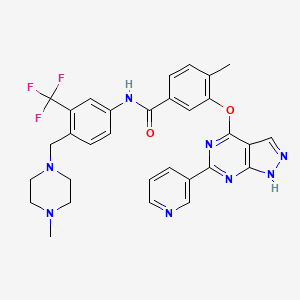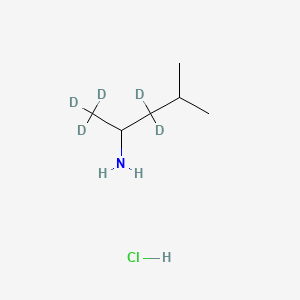
4-Methyl-2-pentanamine-d5 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-pentanamine-d5 (hydrochloride) is a deuterium-labeled compound, specifically a deuterated form of 4-Methylpentan-2-amine hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pentanamine-d5 (hydrochloride) typically involves the deuteration of 4-Methylpentan-2-amine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of 4-Methyl-2-pentanamine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the deuterated compound .
化学反応の分析
Types of Reactions
4-Methyl-2-pentanamine-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or ketones, reduction may produce simpler amines, and substitution reactions may result in the formation of new amine derivatives .
科学的研究の応用
4-Methyl-2-pentanamine-d5 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the development of new materials and chemicals with enhanced properties due to the presence of deuterium
作用機序
The mechanism of action of 4-Methyl-2-pentanamine-d5 (hydrochloride) involves its interaction with molecular targets and pathways similar to its non-deuterated counterpart. The incorporation of deuterium can affect the compound’s pharmacokinetic and metabolic profiles, leading to changes in absorption, distribution, metabolism, and excretion. Deuterium substitution can slow down metabolic processes, resulting in longer-lasting effects and potentially reduced toxicity .
類似化合物との比較
Similar Compounds
4-Methylpentan-2-amine hydrochloride: The non-deuterated form of the compound.
Deuterated amines: Other amines that have been deuterated for similar research purposes.
Uniqueness
4-Methyl-2-pentanamine-d5 (hydrochloride) is unique due to the presence of deuterium, which imparts distinct properties compared to its non-deuterated counterpart. These properties include improved metabolic stability, altered pharmacokinetics, and potentially reduced side effects, making it valuable for scientific research and drug development .
特性
分子式 |
C6H16ClN |
|---|---|
分子量 |
142.68 g/mol |
IUPAC名 |
1,1,1,3,3-pentadeuterio-4-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/i3D3,4D2; |
InChIキー |
HJOGOCSHKIAAIB-XXIFDCMLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])C(C)C)N.Cl |
正規SMILES |
CC(C)CC(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



